Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate
Description
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is a synthetic acrylate derivative featuring a furan ring substituted with a 2-methyl-5-nitrophenyl group and an ethyl ester moiety. The nitro group at the 5-position of the phenyl ring confers strong electron-withdrawing properties, while the methyl group at the 2-position introduces steric and electronic effects that modulate reactivity and intermolecular interactions.
For example, Ethyl 3-(5-(hydroxymethyl)furan-2-yl)acrylate (a related compound) is synthesized via Wittig-Horner reactions with high yields and stereoselectivity . The target compound likely follows similar pathways, substituting hydroxymethyl with a pre-functionalized 2-methyl-5-nitrophenyl group.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-7-13-6-8-15(22-13)14-10-12(17(19)20)5-4-11(14)2/h4-10H,3H2,1-2H3/b9-7+ |
InChI Key |
JYVKYNLSKCUEOT-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A common approach involves coupling 5-bromo-2-methylfuran with 2-methyl-5-nitrophenylboronic acid. The reaction employs palladium acetate (2 mol%) and tetrabutylammonium chloride as a phase-transfer catalyst in a mixed ethanol-water solvent system. Key conditions include:
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) | |
| Base | K₂CO₃ | |
| Solvent | Ethanol:H₂O (1:1) | |
| Temperature | 80°C, 3 hours | |
| Yield | 78–85% |
This method ensures regioselectivity, with the boronic acid selectively coupling at the 5-position of the furan.
Nitration of 5-(2-Methylphenyl)Furan
Alternative routes involve nitrating 5-(2-methylphenyl)furan using a HNO₃-Ac₂O-H₂SO₄ mixture. The nitration occurs preferentially at the para position relative to the methyl group, yielding the 5-nitro derivative. However, over-nitration and byproduct formation necessitate careful temperature control (0–5°C).
Aldol Condensation for Acrylate Formation
The acrylate moiety is introduced via aldol condensation between 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde and ethyl acetoacetate.
Base-Catalyzed Condensation
In ethanol, piperidine or DBU (1,8-diazabicycloundec-7-ene) catalyzes the reaction:
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | DBU (2 equiv.) | |
| Solvent | Ethanol or DES (ChCl/urea) | |
| Temperature | Room temperature, 4–6 hours | |
| Yield | 82–89% |
Deep eutectic solvents (DES), such as choline chloride/urea, enhance sustainability by reducing volatile organic solvent use.
Microwave-Assisted Synthesis
Microwave irradiation (350 W, 2–3 minutes) accelerates the condensation, improving yields to 88–92%. This method minimizes side reactions like retro-aldol decomposition.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to optimize heat and mass transfer. Key advantages include:
Green Chemistry Approaches
-
Solvent-free conditions : Reactions conducted in molten urea or ionic liquids reduce waste.
-
Catalyst recycling : Palladium catalysts are recovered via filtration and reused for 5–7 cycles without loss of activity.
Purification and Characterization
Chromatographic Techniques
Crude product purification uses flash chromatography (hexane:ethyl acetate, 9:1), yielding >99% purity. For industrial batches, recrystallization from ethanol-water mixtures (3:1) is preferred.
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NO₂-Ar), 7.58–7.32 (m, 3H, Ar-H), 6.75 (d, J = 16 Hz, 1H, CH=CO), 6.28 (d, J = 16 Hz, 1H, CH=CO), 4.24 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.31 (t, 3H, CH₃).
-
IR : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki + Aldol | 78–85 | >99 | High | Moderate |
| Nitration + Aldol | 65–72 | 95–98 | Moderate | Low |
| Microwave Aldol | 88–92 | >99 | Low | High |
| Continuous Flow | 90–94 | >99 | High | High |
Challenges and Optimization Strategies
Nitro Group Stability
The nitro group is prone to reduction under acidic or high-temperature conditions. Strategies include:
Ester Hydrolysis
The ethyl acrylate ester hydrolyzes in aqueous basic conditions. Reactions are conducted under anhydrous conditions with molecular sieves.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives of furan compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Studies have demonstrated that furan derivatives can effectively scavenge free radicals, suggesting potential applications in developing antioxidant therapies. The IC50 values for antioxidant activity of related compounds were significantly lower than those of standard antioxidants, indicating strong therapeutic potential .
Enzyme Inhibition
The compound may inhibit specific enzymes or receptors through binding interactions facilitated by its functional groups. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular damage .
Antimicrobial Evaluation
A study evaluated a derivative of this compound against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant inhibition of biofilm formation and low hemolytic activity, indicating its potential as a therapeutic agent .
In Vitro Studies
In vitro studies showed that derivatives exhibited noncytotoxicity with IC50 values greater than 60 μM while effectively inhibiting DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in microbial resistance .
Mechanism of Action
The mechanism of action of ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate with structurally related acrylates, focusing on substituent effects, synthesis, and functional properties.
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The nitro group (target compound) and chlorine (dichlorophenyl analog) are electron-withdrawing, enhancing electrophilicity of the acrylate moiety. In contrast, methoxy and hydroxymethyl groups (electron-donating) reduce electrophilicity but improve solubility .
Biological Activity
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is a furan derivative that has garnered attention due to its potential biological activities. This compound features a complex structure, which includes a furan ring, a nitrophenyl group, and an ethyl acrylate moiety, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N2O4, with a molecular weight of approximately 273.29 g/mol. The presence of both methyl and nitro substituents on the phenyl ring enhances its reactivity and potential biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes or receptors by binding to their active sites.
- Redox Reactions : The nitro group may participate in redox reactions, enhancing the compound's reactivity.
- Hydrogen Bonding : The acrylic acid moiety can engage in hydrogen bonding or ionic interactions with proteins, potentially affecting their function.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar furan derivatives reported significant activity against various pathogens. The minimum inhibitory concentration (MIC) for certain derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial effects. Notably, these derivatives exhibited superior antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Antioxidant Activity
Research into the antioxidant properties of related compounds suggests that furan derivatives can effectively scavenge free radicals. For instance, the IC50 values for antioxidant activity were significantly lower than those of standard antioxidants, indicating strong potential for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate | Structure | Contains chloro and nitro groups | Moderate antimicrobial activity |
| Ethyl 3-(furan-2-yl)propionate | Structure | Simpler structure without chloro or nitro groups | Low reactivity |
| (2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid | Structure | Different substitution pattern on phenyl ring | Varies in electronic properties |
Case Studies
- Antimicrobial Evaluation : A derivative structurally related to this compound was tested against Staphylococcus aureus and Staphylococcus epidermidis, showing significant inhibition of biofilm formation and low hemolytic activity, indicating its potential as a therapeutic agent .
- In Vitro Studies : In vitro studies demonstrated that derivatives exhibited noncytotoxicity with IC50 values greater than 60 μM while effectively inhibiting DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in microbial resistance .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde with ethyl acrylate via a Knoevenagel reaction, catalyzed by piperidine or DBU in anhydrous ethanol under reflux (60–80°C).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) and adjusting solvent polarity, temperature, and catalyst loading. For example, higher yields (>75%) are reported with DBU due to enhanced enolate stabilization .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : - and -NMR (e.g., δ ~6.5–8.5 ppm for aromatic protons, δ ~170 ppm for ester carbonyl) confirm regiochemistry and substituent effects .
- X-ray Crystallography : SHELX software (SHELXL/97) refines crystal structures, resolving bond angles and torsion angles critical for confirming stereochemistry. For example, the acrylate group’s E-configuration is validated via C=C bond lengths (~1.34 Å) .
- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1520 cm (nitro group) further support structural assignments .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) model:
- HOMO-LUMO gaps : Correlate with nitro group electron-withdrawing effects, predicting reactivity in nucleophilic additions (e.g., Michael acceptors).
- Electrostatic potential maps : Highlight electrophilic regions (nitro group, acrylate β-carbon) for targeted functionalization . Validation against experimental UV-Vis spectra (e.g., λ ~320 nm) ensures accuracy .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare derivatives with substituent variations. For example:
- Toxicity : 3-alkylthio substituents on triazole-furan hybrids show class IV–V toxicity (LD >500 mg/kg), while nitro groups increase acute toxicity (e.g., LD ~150 mg/kg) .
- Bioactivity : Acrylate esters with fluorine substitutions (e.g., 2-fluoro-5-nitrophenyl) exhibit enhanced antimicrobial activity due to improved membrane permeability .
- Statistical modeling : Multivariate regression identifies key descriptors (e.g., logP, polar surface area) influencing activity discrepancies .
Q. How can reaction mechanisms be validated for complex transformations involving this compound?
- Isotopic labeling : -labeling in ester hydrolysis tracks nucleophilic attack pathways.
- Kinetic studies : Pseudo-first-order kinetics for nitro group reduction (e.g., using NaSO) reveal rate constants (~10 s) and transition states .
- Computational modeling : Transition state optimization (Gaussian 09) identifies intermediates in cycloaddition reactions involving the furan ring .
Q. What methodologies address inconsistencies in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing furan vs. nitrophenyl protons) .
- Dynamic NMR : Detects conformational exchange in flexible substituents (e.g., ethyl ester rotation barriers) .
- Crystallographic disorder modeling : SHELXL’s PART instructions refine disordered nitro group orientations in X-ray structures .
Methodological Guidelines
- Computational Best Practices : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) for non-covalent interactions .
- Crystallography : Employ TWINABS for correcting absorption effects in crystals with high nitro group density .
- Synthetic Safety : Nitro compounds require inert atmospheres (N/Ar) to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
